molecular formula C15H13FN2 B2648192 1-(3-fluorobenzyl)-1H-indol-4-amine CAS No. 1479910-15-0

1-(3-fluorobenzyl)-1H-indol-4-amine

Cat. No.: B2648192
CAS No.: 1479910-15-0
M. Wt: 240.281
InChI Key: QSYQQCABSPOPAR-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-1H-indol-4-amine (CID 64253226) is a fluorobenzyl-substituted indole derivative of interest in medicinal chemistry and preclinical research . While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to several classes of biologically active molecules. Research on highly similar N-substituted indole-based analogues has demonstrated significant potential as selective Monoamine Oxidase B (MAO-B) inhibitors . For instance, compounds featuring a 3-fluorobenzyl or 3-fluorobenzoyl moiety attached to the indole nitrogen have shown potent and competitive inhibition of MAO-B, an important target for investigating therapeutic strategies for Parkinson's disease . Furthermore, various indole derivatives substituted with fluorobenzyl groups have been synthesized and evaluated for their antimicrobial properties, showing activity against a range of ESKAPE pathogens and clinical resistant isolates . The structural features of this compound—specifically the indole scaffold and the 3-fluorobenzyl group—make it a valuable intermediate for researchers working in areas such as neurodegenerative diseases and antibiotic development . Its applications may include use as a building block in the synthesis of more complex target molecules, a candidate for high-throughput screening libraries, or a lead compound for structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2/c16-12-4-1-3-11(9-12)10-18-8-7-13-14(17)5-2-6-15(13)18/h1-9H,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYQQCABSPOPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC3=C(C=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Derivatization of 1 3 Fluorobenzyl 1h Indol 4 Amine and Analogues

Strategic Approaches to Indole (B1671886) Core Synthesis and Optimization

The construction of the indole ring system is a foundational step in the synthesis of 1-(3-fluorobenzyl)-1H-indol-4-amine. Various classical and modern synthetic strategies have been developed to create substituted indoles, with ongoing research focused on improving efficiency, scalability, and functional group tolerance.

Design of Multi-step Reaction Sequences

The synthesis of functionalized indoles, particularly those bearing an amino group at the C4 position, often requires carefully designed multi-step reaction sequences. These sequences typically begin with appropriately substituted benzene (B151609) derivatives that are elaborated to form the fused pyrrole (B145914) ring.

A prominent and versatile method is the Leimgruber-Batcho indole synthesis, which has been modified to produce a variety of substituted indoles on a large scale. clockss.org This pathway generally involves the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal (B89532) to form an enamine, which is subsequently reduced and cyclized to yield the indole core. clockss.org For a 4-aminoindole (B1269813), the synthesis would necessitate starting with a correspondingly substituted precursor, such as a methyl-substituted dinitrobenzene or a nitro-aminotoluene.

Other strategic multi-step approaches include:

Fischer Indole Synthesis : A classic method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While widely used, its application can be limited by the harsh conditions and the availability of substituted hydrazines.

Cyclization of 2-Alkynylanilines : This modern approach utilizes transition-metal catalysts to facilitate the cyclization of anilines bearing an alkyne group at the ortho position. mdpi.com A divergent synthesis process for 4-amino indoles has been reported that involves an oxidative dearomatization, an imine exchange, and a cascade 1,4-addition/cyclization/aromatization of 2-alkynylanilines. rsc.orgrsc.org

nih.govnih.gov-Sigmatropic Rearrangements : Protocols based on the rearrangement of N-oxyenamines, generated from N-arylhydroxylamines and conjugated terminal alkynes, offer a practical route to N-unprotected polysubstituted indoles. nih.govdoaj.orgresearchgate.net This method benefits from using readily available nitroarenes as starting materials. nih.govdoaj.org

Catalyst Systems and Reaction Condition Refinement

The optimization of indole synthesis heavily relies on the selection of appropriate catalyst systems and the fine-tuning of reaction conditions. Transition-metal catalysis has become a powerful tool for constructing the indole scaffold with high efficiency and selectivity. mdpi.com

Palladium-based catalysts are extensively used for carbon-carbon and carbon-nitrogen bond formations in indole synthesis. mdpi.com For instance, palladium-catalyzed coupling reactions are instrumental in methods starting from ortho-halogenated anilines. acs.org The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., PPh₃, dppp) can significantly influence the reaction outcome and product yield. mdpi.combeilstein-journals.orgbeilstein-journals.org Söderberg and co-workers reported a procedure for indole synthesis from o-nitrostyrene compounds using Pd(OAc)₂ as the catalyst and PPh₃ as the ligand. beilstein-journals.orgbeilstein-journals.org

Beyond palladium, other metals have proven effective:

Rhodium catalysts have been used for the oxidative coupling of N-acetyl anilines and alkynes to produce highly functionalized indoles. acs.org

Silver(I) salts are recognized as powerful catalysts in alkyne activation, promoting cyclization to form the indole ring. whiterose.ac.uk

Copper catalysts are employed in dehydrogenation steps to convert indolines to indoles and in coupling reactions. acs.org

Refinement of reaction conditions such as solvent, temperature, and the use of additives is critical. For example, the use of co-catalysts like ZnCl₂ can enhance the efficiency of certain palladium-catalyzed reactions. mdpi.com The development of metal-free catalytic systems, such as those using molecular iodine or operating under electrochemical conditions, represents a greener approach to indole synthesis. researchgate.netorganic-chemistry.org

Catalyst SystemReaction TypeKey FeaturesReference
Pd(OAc)₂ / PPh₃Reductive N-heteroannulationUsed for cyclization of o-nitrostyrenes under CO pressure. beilstein-journals.orgbeilstein-journals.org
[RhCp*Cl₂]₂Oxidative CouplingMediates synthesis from simple anilines and internal alkynes. acs.org
AgOTfTandem HeterocyclizationCatalyzes indole synthesis via alkyne activation. whiterose.ac.uk
Pd/C - EthyleneHydrogen TransferEnables synthesis from cyclohexanones and NH₄OAc. organic-chemistry.org
Molecular Iodine (I₂)Cascade C-N bond formationMetal-free synthesis from N-Ts-2-alkenylanilines with NIS. organic-chemistry.org

Efficiency and Scalability Considerations for Research Synthesis

For the practical application of synthetic routes in research and development, efficiency and scalability are paramount. An ideal synthesis minimizes steps (step-economy), avoids non-productive protection/deprotection sequences, and utilizes readily available starting materials. nih.gov

Several strategies address these considerations:

Scalable Protocols : Researchers have developed and reported specific protocols designed for scale-up. A modified Leimgruber-Batcho synthesis, for instance, has been detailed for multi-kilogram production of substituted indoles.

Atom Economy : Reactions like hydroaminoalkylation are being explored as key bond-forming steps because they are atom-economic, maximizing the incorporation of atoms from reactants into the final product. acs.org

Continuous Flow Synthesis : Automated multistep continuous flow methods offer significant advantages in terms of safety, efficiency, and scalability, allowing for the rapid production of indole derivatives without the need for isolating intermediates. nih.gov

Automated and Miniaturized Synthesis : For rapid exploration of chemical diversity, automated nanomole-scale synthesis using acoustic droplet ejection technology can accelerate the optimization of reaction conditions and the generation of compound libraries. nih.gov

Functionalization at the Indole Nitrogen (N1) with Fluorobenzyl Moieties

Once the 4-aminoindole core is synthesized, the next key step is the introduction of the 3-fluorobenzyl group at the indole nitrogen (N1). This requires a reaction that is highly selective for the nitrogen atom over other potentially reactive sites, such as the C3 position of the indole ring.

Regioselective Coupling Reactions for Aryl/Benzyl (B1604629) Amination

The N-alkylation of indoles is a well-established transformation. The most common approach involves the deprotonation of the indole N-H group with a suitable base to form a nucleophilic indole anion, which then undergoes a nucleophilic substitution (Sₙ2) reaction with an electrophile, such as 3-fluorobenzyl bromide or chloride. youtube.com

The regioselectivity of this alkylation (N1 vs. C3) is a critical consideration and can be controlled by the choice of reaction conditions. organic-chemistry.org

Base Selection : Strong, non-nucleophilic bases are typically used to deprotonate the indole. Sodium hydride (NaH) is frequently employed for this purpose in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). youtube.comnih.gov Other bases such as potassium hydroxide (B78521) (KOH) and cesium carbonate (Cs₂CO₃) have also been used effectively. researchgate.net

Solvent Effects : The choice of solvent can influence the reactivity and selectivity of the indole anion. Polar aprotic solvents like DMF are common. nih.govgoogle.com A systematic study on the allylation of indoles demonstrated that a switch in selectivity between N1 and C3 functionalization could be achieved by changing the solvent and base combination. acs.org

Reaction Conditions : The reaction is often initiated at a low temperature (e.g., 0 °C) during the deprotonation step, followed by warming to room temperature or gentle heating after the addition of the alkylating agent to drive the reaction to completion. nih.gov

A general procedure for the N-benzylation of a substituted indole involves adding NaH to a solution of the indole in DMF at 0 °C, followed by the addition of the appropriate fluorobenzyl halide. The mixture is then stirred, sometimes with heating, to afford the N1-benzylated product. nih.gov

Directed Synthesis of Structural Analogues for Comprehensive Structure-Activity Relationship Studies

To conduct comprehensive structure-activity relationship (SAR) studies, a diverse library of analogues of this compound is required. The directed synthesis of these analogues involves systematically modifying different parts of the parent molecule: the indole core, the N1-substituent, and the C4-amino group.

Indole Core Variation : By starting with different substituted 2-nitrotoluenes or 2-alkynylanilines, a wide array of substituents (e.g., methyl, chloro, fluoro, methoxy) can be introduced at the C5, C6, and C7 positions of the indole ring. mdpi.com

N1-Substituent Variation : The N-alkylation step can be readily adapted to introduce different benzyl or aryl moieties. For example, instead of 3-fluorobenzyl bromide, analogues like 4-fluorobenzyl bromide or other substituted benzyl halides can be used to explore the effect of the substituent's position and electronic nature on the N1-benzyl ring. nih.gov

C4-Amine Functionalization : The primary amine at the C4 position serves as a versatile handle for further derivatization. It can undergo a variety of reactions, including acylation, sulfonylation, and reductive amination, to install diverse functional groups. For instance, amide coupling reactions between the free amine and various carboxylic acids (e.g., heteroaryl carboxylic acids) in the presence of coupling agents like HATU can generate a library of N-acyl analogues. nih.gov

The table below illustrates examples of synthesized analogues based on a similar N-substituted indole scaffold, demonstrating the chemical modifications made for SAR studies.

Compound NameCore StructureN1-SubstituentAmine DerivatizationReference
1-(4-Fluorobenzyl)-1H-indol-5-amineIndol-5-amine4-FluorobenzylPrimary Amine nih.gov
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamideIndol-5-amine3-FluorobenzoylPyrazine-2-carboxamide nih.govresearchgate.net
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)nicotinamideIndol-5-amine3-FluorobenzoylNicotinamide nih.gov
N-propyl-N-(4-pyridinyl)-1H-indol-1-amineIndol-1-aminePropylN-(4-pyridinyl) ebi.ac.uk
N¹,N¹-diethyl-5-methoxy-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine4-Indole-2-aminopyrimidineMethyl (on indole)N⁴-(2,4-diamino-5-methoxyphenyl) nih.gov

Through these systematic synthetic efforts, libraries of compounds related to this compound can be efficiently generated, providing the necessary chemical tools for detailed investigation.

Systematic Modifications of the Fluorobenzyl Moiety (e.g., positional isomerism of fluorine, alternative halogenation, aliphatic chain variations)

The fluorobenzyl group at the N1 position is a key site for systematic modification to explore structure-activity relationships. These modifications can be readily achieved by altering the electrophile used in the initial N-alkylation step of the synthesis.

Positional Isomerism of Fluorine: The position of the fluorine atom on the benzyl ring can be varied to produce ortho- (2-fluoro), meta- (3-fluoro), and para- (4-fluoro) isomers. This is accomplished by using the corresponding fluorobenzyl bromide or chloride in the N-alkylation reaction with the indole precursor nih.gov. For example, 1-(4-fluorobenzyl)-5-nitroindole has been synthesized using 4-fluorobenzyl bromide nih.gov. Differentiating these positional isomers analytically can be challenging but has been successfully performed for related halogenated indole derivatives using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish isomers based on fragmentation patterns and chromatographic retention times researchgate.netnih.gov.

Alternative Halogenation: Beyond fluorine, other halogens such as chlorine or bromine can be incorporated into the benzyl moiety. The synthesis would involve using reagents like 3-chlorobenzyl bromide or 4-bromobenzyl chloride. This allows for a systematic study of the effects of different halogens on the molecule's properties.

Aliphatic Chain Variations: The benzyl linker can be replaced with various aliphatic chains to alter the flexibility and spatial orientation of the substituent. This can be achieved by using different alkylating agents, such as ethyl iodide or 1-bromo-3-phenylpropane, in the initial synthetic step.

Table 1: Examples of Reagents for Modifying the N1-Substituent This table is interactive and allows for sorting and filtering of data.

Desired Modification Example Reagent Resulting N1-Substituent
Fluorine Positional Isomer 2-Fluorobenzyl bromide 1-(2-fluorobenzyl)
Fluorine Positional Isomer 4-Fluorobenzyl bromide nih.gov 1-(4-fluorobenzyl)
Alternative Halogenation 3-Chlorobenzyl chloride 1-(3-chlorobenzyl)
Alternative Halogenation 4-Bromobenzyl bromide 1-(4-bromobenzyl)
Aliphatic Chain Variation Ethyl iodide 1-Ethyl

Derivatization of the Indole Ring System at C2, C3, and C4 Positions

The indole ring itself is amenable to a variety of chemical transformations, particularly at the C2, C3, and C4 positions.

C4-Amine Derivatization: The primary amine at the C4 position is a highly versatile functional handle. It can readily undergo reactions such as acylation, amidation, and N-alkylation. For instance, amide coupling reactions can be performed between the C4-amine and various heteroaryl carboxylic acids using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to introduce diverse functionalities nih.gov. This approach has been used in the synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide from the corresponding 5-aminoindole (B14826) precursor nih.gov.

C2 and C3 Position Derivatization: The pyrrole moiety of the indole ring is electron-rich, making the C3 position the most common site for electrophilic substitution. Reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Mannich reactions typically occur at C3. C3-alkylation of indoles with alcohols has also been demonstrated using nickel catalysis rsc.org. While C3 is generally more reactive, derivatization at the C2 position can be achieved under specific conditions or if the C3 position is blocked.

Table 2: Potential Derivatization Reactions on the Indole Ring This table is interactive and allows for sorting and filtering of data.

Position Reaction Type Example Reagent/Condition Potential Product
C4-NH₂ Acylation/Amidation nih.gov Carboxylic acid, HATU, DIPEA C4-Amide derivative
C4-NH₂ Reductive Amination Aldehyde/Ketone, NaBH₃CN C4-Secondary/Tertiary amine
C3 Formylation POCl₃, DMF (Vilsmeier-Haack) 3-Formyl derivative
C3 Alkylation rsc.org Alcohol, Nickel catalyst 3-Alkyl derivative

Incorporation of Diverse Bridging Linkers and Auxiliary Heterocyclic Scaffolds

Connecting the this compound core to other molecular fragments through linkers or by fusing heterocyclic systems can generate complex molecules with novel properties.

Bridging Linkers: The C4-amine provides a convenient attachment point for various linkers. For example, an acetyl linker can be introduced by first reacting the amine with chloroacetyl chloride, followed by substitution with another amine-containing moiety, such as a substituted piperazine. This strategy has been employed to synthesize donepezil (B133215) analogues, where an indole is linked to a benzylpiperazine via an acetyl bridge nih.gov.

Auxiliary Heterocyclic Scaffolds: The indole core can be used as a building block for constructing more complex polycyclic systems.

Annulation Reactions: Indole derivatives can undergo annulation reactions to form fused heterocyclic systems. For example, 2-iminoindolines, which can be in equilibrium with 2-aminoindoles, react with electrophilic reagents to yield polycyclic structures researchgate.net.

Click Chemistry: The versatile "click" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to attach heterocyclic scaffolds like 1,2,3-triazoles. This would involve converting either the indole derivative or the target heterocycle into an azide (B81097) or alkyne, followed by the cycloaddition reaction. This approach has been used to link a 1-(4-chlorobenzyl)-1H-indole moiety to a 1,2,3-triazole ring at the C3 position researchgate.net.

Direct Synthesis: Heterocyclic rings can be constructed directly onto the indole scaffold. For instance, indole-3-carboxaldehyde (B46971) can react with various reagents to form fused or linked heterocycles, such as indole-tethered benzofurans or carbazoles researchgate.netnih.gov.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research

The characterization of this compound and its derivatives relies on a combination of advanced spectroscopic and chromatographic methods to confirm their structure and assess purity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. For a typical N-benzyl indole, the benzylic methylene (B1212753) (CH₂) protons are expected to appear as a singlet around 5.3-5.5 ppm in the ¹H NMR spectrum rsc.org. The indole N-H proton signal is absent due to N1-substitution. The aromatic protons of the indole and benzyl rings would appear in the range of 6.5-8.0 ppm. In ¹³C NMR, the benzylic carbon typically resonates around 48-50 ppm rsc.org. The presence and position of the fluorine atom can be confirmed by observing C-F coupling constants. Two-dimensional NMR experiments like COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals researchgate.net.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to determine the elemental composition. Fragmentation patterns observed in MS/MS experiments can help differentiate isomers and confirm the connectivity of the molecule researchgate.netnih.gov.

Table 3: Typical NMR Chemical Shift Ranges for this compound Analogues This table is interactive and allows for sorting and filtering of data.

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Notes
¹H Indole Aromatic CH 6.5 - 7.8 researchgate.netrsisinternational.org Specific shifts depend on substitution pattern.
¹H Benzyl Aromatic CH 7.0 - 7.5 rsc.org Pattern depends on fluorine position.
¹H N1-CH₂ (Benzylic) 5.3 - 5.5 rsc.org Typically a singlet.
¹H C4-NH₂ 3.5 - 4.5 Broad singlet, exchangeable with D₂O.
¹³C Indole Aromatic C 100 - 140 researchgate.net
¹³C Benzyl Aromatic C 115 - 140 rsc.org Carbons attached to fluorine will show splitting.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for assessing the purity of indole derivatives and for monitoring reaction progress. A C18 or phenyl-bonded silica (B1680970) column is typically used nih.gov. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape for amine-containing compounds cetjournal.it. The use of a pentafluorophenyl column has shown good selectivity for separating halogenated positional isomers nih.gov.

Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS). However, due to the polarity and lower volatility of aromatic amines like the target compound, derivatization is often required to improve chromatographic performance and prevent peak tailing. This can involve converting the amine to a less polar derivative before analysis thermofisher.cnnih.gov.

Table 4: Mentioned Compounds

Compound Name
This compound
4-nitroindole
1-(4-fluorobenzyl)-5-nitroindole
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide
5-aminoindole
1-(2-fluorobenzyl)-1H-indol-4-amine
1-(4-fluorobenzyl)-1H-indol-4-amine
1-(3-chlorobenzyl)-1H-indol-4-amine
1-(4-bromobenzyl)-1H-indol-4-amine
1-ethyl-1H-indol-4-amine
1-propyl-1H-indol-4-amine
Chloroacetyl chloride
2-iminoindoline
2-aminoindole
1-(4-chlorobenzyl)-1H-indole
Indole-3-carboxaldehyde
Donepezil
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
DIPEA (N,N-Diisopropylethylamine)
NaH (Sodium hydride)
DMF (Dimethylformamide)
POCl₃ (Phosphoryl chloride)
NaBH₃CN (Sodium cyanoborohydride)
NBS (N-Bromosuccinimide)

Structure Activity Relationship Sar and Rational Ligand Design Principles

Methodologies for Systematic Structural Modification and Library Generation

The generation of a diverse library of analogues is fundamental to understanding SAR. For indole-based compounds, several synthetic methodologies are employed to create variations for biological screening.

Core Indole (B1671886) Synthesis : Classic methods like the Fischer indole synthesis are foundational for creating the indole nucleus itself from substituted phenylhydrazines. aip.org

Multi-component Reactions (MCRs) : These reactions are highly efficient for building molecular complexity and generating large compound libraries in a single step. They allow for the introduction of diverse substituents around the indole core. openmedicinalchemistryjournal.comekb.eg

N-Substitution : The nitrogen at position 1 of the indole is a common site for modification. The benzyl (B1604629) group in the title compound is introduced via N-alkylation, typically by reacting the indole with a substituted benzyl halide (e.g., 3-fluorobenzyl bromide) in the presence of a base. rsc.org This position is critical, as substitutions can significantly enhance activity. For instance, methyl substitution at the N-1 position has been shown to increase activity dramatically in some contexts. nih.gov

Substitution at Other Positions : Methods for introducing substituents at various positions on the indole ring (C3, C5, C6, etc.) are crucial for fine-tuning activity. Friedel-Crafts alkylation can be used for C3 substitution, while specific starting materials or directed reactions are needed for other positions. openmedicinalchemistryjournal.com The synthesis of diaminoindoles, for example, often involves multi-step processes including protection, nitration, and reduction to install amino groups at specific locations. acs.org

Catalytic Systems : The use of solid acid catalysts, heteropoly acids, and metal catalysts (e.g., copper, palladium) can facilitate cleaner and more efficient reactions, enabling the synthesis of a wider range of derivatives under milder conditions. openmedicinalchemistryjournal.comnih.gov

These methods allow chemists to systematically alter each part of the parent molecule—the N-1 substituent, the indole core itself, and the position-4 amine—to build a comprehensive library for biological evaluation.

The Influence of Fluorine Atom Position and Electronic Effects on Biological Activity

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its properties. tandfonline.com The specific placement of the fluorine atom on the benzyl ring of 1-(3-fluorobenzyl)-1H-indol-4-amine has profound implications for its biological activity, driven by fluorine's unique electronic characteristics.

Physicochemical Alterations : Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution in a molecule. tandfonline.com This can impact pKa, dipole moment, and metabolic stability. Replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, as the carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond. tandfonline.com

Binding Affinity and Interactions : Despite its high electronegativity, fluorine is small (with a van der Waals radius similar to hydrogen), allowing it to replace hydrogen with minimal steric disruption. tandfonline.com This modification can enhance binding affinity to a biological target. tandfonline.combenthamscience.com The C-F bond can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups in proteins, a strategy that can be rationally designed to improve potency. acs.org Statistical analyses of protein-ligand complexes have shown that while fluorine is a poor hydrogen bond acceptor, such bonds are sometimes formed out of necessity due to stronger neighboring interactions. nih.gov

Positional Importance : The position of the fluorine atom is critical. In one study on benzylfluoride derivatives, the chemical stability and alkylating reactivity were found to be weakest with a chlorine substituent at the 3-position (meta-position), suggesting that substitution at this position can have unique effects compared to the ortho- or para-positions. acs.org For some triazole compounds, a 3-fluorobenzyl group was found to be a key structural feature for activity. nih.gov The electronic effects of a meta-fluorine substituent can influence how the benzyl ring interacts with target proteins, potentially increasing potency through favorable electrostatic interactions. mdpi.com

Property Influenced by FluorineEffectCitation
Metabolic Stability Increased due to the high strength of the C-F bond, blocking metabolic oxidation. tandfonline.com
Lipophilicity Generally increased compared to a hydrogen atom, which can affect cell penetration. tandfonline.com
Acidity/Basicity (pKa) Can lower the pKa of nearby functional groups (e.g., amines), affecting bioavailability. tandfonline.com
Binding Affinity Often enhanced through favorable polar and electrostatic interactions with the target protein. tandfonline.combenthamscience.com
Molecular Conformation Minimal steric changes, but electronic effects can alter the preferred conformation. tandfonline.com

Contribution of Indole Core Substituents to Activity, Selectivity, and Physicochemical Profiles

The Indole N-H Group : In unsubstituted indoles, the nitrogen atom's hydrogen can act as a hydrogen bond donor, which can be a key interaction with a biological target. mdpi.com

The 4-Amino Group : The amine at position 4 is a crucial functional group. Its basicity and capacity to act as a hydrogen bond donor and/or acceptor are often essential for anchoring the ligand in the binding pocket of a target protein. Modifications to this group or its position can lead to a complete loss of activity.

Substituents at Other Positions : The introduction of different groups at other positions on the indole's benzene (B151609) ring (C5, C6, C7) can be used to modulate activity and physicochemical properties.

Halogens (Cl, Br) : Introducing halogens can enhance binding affinity and modulate lipophilicity. In some series, chloro substitution has been shown to be beneficial. mdpi.com

Methyl/Methoxy Groups : Small alkyl or alkoxy groups can be used to probe for hydrophobic pockets in the binding site. Their effect is highly dependent on the specific target; in some cases, electron-donating groups enhance potency, while in others they reduce it. mdpi.comresearchgate.net

Indole PositionType of SubstituentPotential Impact on Activity/PropertiesCitation
N-1 Alkyl, BenzylCan fill hydrophobic pockets; significantly impacts potency. nih.gov
C-3 VariousOften a site for linking to other molecular fragments; substitution can restore potency. nih.gov
C-4 AminoKey for target interaction, likely as H-bond donor/acceptor. nih.gov
C-5 / C-6 Halogen, Methyl, NitroModulates electronic properties, lipophilicity, and can enhance binding affinity. mdpi.comresearchgate.net
C-7 Halogen, HydroxylCan influence binding and selectivity through steric or hydrogen bonding interactions. acs.org

Pharmacophore Identification and Characterization of Essential Molecular Features for Target Interaction

A pharmacophore is the three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. For an indole-based compound like this compound, the key pharmacophoric features can be inferred from its structure and the SAR of related compounds.

The essential features likely include:

A Hydrogen Bond Donor/Acceptor : The 4-amino group is a prime candidate for forming critical hydrogen bonds within a receptor's active site.

Aromatic/Hydrophobic Region : The indole core itself provides a large, flat aromatic surface capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein. mdpi.com

A Second Hydrophobic/Aromatic Region : The 3-fluorobenzyl group attached to the N-1 position provides another hydrophobic region that can interact with a different pocket of the target. The fluorine atom adds a polar element to this hydrophobic group, potentially forming specific interactions.

Hydrogen Bond Donor : The indole N-H (if unsubstituted) can also serve as a hydrogen bond donor. mdpi.com

Molecular docking simulations are a key tool used to visualize and validate these pharmacophoric models. nih.gov By placing the molecule into a computational model of the target protein's binding site, researchers can predict which interactions are most important for binding affinity and use this information to guide the design of more potent compounds. mdpi.comresearchgate.net

Strategies for Lead Compound Optimization and Potency Enhancement

Once a "lead compound" with promising activity is identified, lead optimization is the process of refining its structure to improve potency, selectivity, and pharmacokinetic properties. nih.govijddd.com For a lead like this compound, several strategies would be employed.

Iterative SAR-Directed Synthesis : Based on initial biological data, chemists synthesize new analogues by making small, systematic changes to the lead structure. This could involve moving the fluorine to the 2- or 4-position on the benzyl ring, replacing it with other halogens (Cl, Br), or changing the benzyl group to a different aromatic or aliphatic group. diva-portal.orgnih.gov

Bioisosteric Replacement : This strategy involves replacing a functional group with another group that has similar physical or chemical properties (a bioisostere) to improve the molecule's properties without drastically changing its interaction with the target. For example, the amine group might be replaced with another hydrogen-bonding group, or the indole core could be swapped for a related heterocycle like an indazole or benzimidazole (B57391) to improve properties or gain novelty.

Structure-Based Drug Design : If the 3D structure of the biological target is known, computational tools can be used to design modifications that improve the "fit" of the compound in the binding pocket. This allows for a more rational, less trial-and-error approach to optimization. mdpi.comscience.gov

Through these iterative cycles of design, synthesis, and testing, a promising but imperfect lead compound can be transformed into a highly potent and selective drug candidate. science.gov

Mechanistic Investigations and Molecular Target Profiling

Identification and Validation of Putative Biological Targets

There is no specific information available from experimental assays that identifies or validates the putative biological targets of 1-(3-fluorobenzyl)-1H-indol-4-amine. While the indole (B1671886) scaffold is a common feature in many biologically active compounds, the specific effects of the 3-fluorobenzyl group at the N1 position and the amine group at the C4 position have not been characterized in the context of target identification for this particular molecule.

No published studies were found that report the results of direct enzyme inhibition assays for this compound.

However, related indole-based compounds have been investigated as enzyme inhibitors. For instance, a derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide , which features a benzoyl group instead of a benzyl (B1604629) group and substitution at the 5-position, has been identified as a selective and competitive inhibitor of human monoamine oxidase B (MAO-B). nih.govresearchgate.net This derivative displayed a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM against MAO-B. nih.govresearchgate.net Another related molecule, 1-(4-fluorobenzyl)-1H-indol-5-amine , also showed some activity in MAO-B inhibition studies. nih.gov These findings on analogous compounds suggest that the fluorobenzyl indole scaffold could potentially interact with MAO-B, but direct testing of this compound is required for confirmation.

There is no available data concerning the inhibitory activity of this compound against Peptidylarginine Deiminase 4 (PAD4) or other enzymes.

Specific data from receptor binding and functional assays for this compound is absent from the current scientific literature.

The fluorobenzyl indole moiety is present in some synthetic cannabinoids that act as agonists of the CB1 receptor, such as FUB-144 (1-(4-fluorobenzyl)-1H-indol-3-ylmethanone). wikipedia.org However, the structure of FUB-144 is significantly different from this compound, and its activity cannot be extrapolated to the target compound.

No studies have been published regarding the interaction of this compound with ROR1 or HER family receptors. Research on other indole derivatives has shown that certain quinazoline-based molecules incorporating an indole ring can act as pan-HER inhibitors, but these are structurally distinct from the compound . researchgate.net

There are no published reports detailing the use of quantitative protein-ligand interaction analysis techniques, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to study the binding of this compound to any biological target.

Elucidation of Downstream Intracellular Signaling Pathways and Cellular Responses

Due to the lack of identified biological targets, there is no information available on the downstream intracellular signaling pathways or cellular responses modulated by this compound.

No studies have investigated the effect of this compound on key regulatory cascades such as NF-κB or COX-2 activation. While some indole derivatives have been studied as COX inhibitors, this activity has not been demonstrated for the specific compound of interest. rjpn.org

There is no available data on the effects of this compound on cellular phenotypes such as proliferation, apoptosis, differentiation, or migration. Studies on other, more complex indole derivatives have reported various cellular effects, including the induction of apoptosis and inhibition of proliferation in cancer cell lines, but these findings are not directly applicable to this compound. researchgate.netnih.govbohrium.com

Specificity and Selectivity Profiling against Off-Targets in Biological Systems

The development of a therapeutic agent requires a thorough understanding of its interaction with biological targets beyond its primary intended receptor. For indole-based compounds such as this compound, which are often designed to interact with central nervous system (CNS) receptors, specificity and selectivity profiling is a critical step to minimize the risk of off-target effects. While specific data for this compound is not extensively available in public literature, the profiling process for analogous compounds provides a clear framework for the necessary investigations.

Indole derivatives are known to interact with a variety of receptors and enzymes due to their structural similarities to endogenous signaling molecules like serotonin (B10506). Therefore, a comprehensive selectivity panel for a compound from this class would typically assess its binding affinity and functional activity against a range of potential off-targets. Previous studies on related structures indicate that the highest risk of unintended interactions often involves other monoamine receptors. For instance, derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were specifically tested for binding to adrenergic α1 and dopaminergic D2 receptors to confirm selectivity. semanticscholar.org

Similarly, indole-based compounds designed as cannabinoid receptor (CB1) agonists are frequently profiled for their activity at CB2 receptors to ensure selectivity and avoid potential immunomodulatory effects. nih.gov For example, the compound PipISB showed high potency for human recombinant CB1 receptors (Kb = 1.5 nM) but was significantly less potent at CB2 receptors (Kb > 7,000 nM), demonstrating a favorable selectivity profile. nih.gov

Furthermore, depending on the structural features of the compound series, profiling may extend to other target families, such as protein kinases. Certain 1,3,5-trisubstituted indole derivatives have been evaluated for their inhibitory activity against pp60(c-Src) tyrosine kinase. nih.gov The potential for a favorable selectivity profile is a key consideration, as seen in studies of some anticancer agents that show minimal cytotoxicity against normal human cells while being effective against cancer cells. ajgreenchem.com The goal of this extensive profiling is to build a detailed "signaling fingerprint" of the compound, ensuring that its therapeutic action is not confounded by unintended biological activities. semanticscholar.org

The table below illustrates a typical selectivity profile for a CNS-active compound, showing its binding affinities (Ki) or inhibitory concentrations (IC50) against its primary target and a panel of common off-targets.

TargetInteraction TypeKi / IC50 (nM)Selectivity Ratio (Off-Target Ki / Primary Target Ki)
Primary Target Binding Affinity1.5-
Adrenergic α1 ReceptorOff-Target Binding>1000>667
Dopamine (B1211576) D2 ReceptorOff-Target Binding>1000>667
Cannabinoid CB2 ReceptorOff-Target Binding>7000>4667
pp60(c-Src) Tyrosine KinaseOff-Target Inhibition>10000>6667
Data is representative and compiled from analogous compounds discussed in the literature. semanticscholar.orgnih.govnih.gov

Development of Structure-Mechanism Relationships for the Compound Series

Research on various indole derivatives has provided valuable insights into these relationships. Modifications at several key positions of the indole scaffold have been shown to significantly modulate biological activity.

The N1-Substituent: The nature of the substituent at the N1 position of the indole ring is often critical for target engagement. In a series of N-substituted indole-based analogues designed as monoamine oxidase B (MAO-B) inhibitors, the presence of a benzoyl group at this position was integral to their activity. researchgate.netnih.gov For the target compound, the 3-fluorobenzyl group at the N1 position is a key feature. The position of the fluorine atom on the benzyl ring can influence binding affinity and selectivity through specific electronic and steric interactions within the target's binding pocket.

The Indole Core and its Substitution Pattern: The indole ring itself serves as a "privileged" framework in medicinal chemistry. mdpi.com The substitution pattern on this core is a primary determinant of the compound's biological target. For example, placing an amine-containing side chain at the 4-position, as in 4-(aminoethoxy)indoles, has been a successful strategy for developing dopamine D2 receptor agonists. acs.org In contrast, attaching a carboxamide moiety to the 3-position of the indole has led to the identification of potent cannabinoid receptor modulators. springermedizin.de

The Functional Group at Position 4: In the case of this compound, the primary amine at the C4-position is a critical functional group. Its basicity and hydrogen-bonding capacity are likely to be key drivers of the interaction with the primary biological target. SAR studies on related series often explore how replacing or modifying this amine affects potency and mechanism. For instance, in a series of pp60(c-Src) kinase inhibitors, the conversion of an imine to an amine congener was explored to modulate activity. nih.gov

By systematically synthesizing and evaluating a series of related compounds, researchers can build a comprehensive understanding of the structure-mechanism relationships. This knowledge allows for the rational design of new molecules with improved properties, such as enhanced potency, greater selectivity against off-targets, and a more desirable mechanistic profile. mdpi.comnih.gov

The table below lists several indole derivatives and their primary biological activities, illustrating the development of structure-mechanism relationships within this compound class.

Compound NameN1-SubstituentIndole SubstitutionPrimary Biological Activity
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide3-fluorobenzoyl5-yl-pyrazine-2-carboxamideMAO-B Inhibitor nih.gov
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide4-fluorobenzyl3-carboxamideCannabinoid Receptor Modulator springermedizin.de
1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamineBenzyl3-yl-methanamine, 5-phenylpp60(c-Src) Tyrosine Kinase Inhibitor nih.gov
7a (analogue)Boc-protected4-(aminoethoxy)Dopamine D2 Receptor Agonist acs.org

Preclinical Biological Evaluation

In Vivo Preclinical Efficacy Studies in Non-Human Animal Models

Experimental Design for Efficacy Assessment and Endpoint Measurement

There is no publicly available research detailing the biological activities of 1-(3-fluorobenzyl)-1H-indol-4-amine that would allow for the creation of the specified content and data tables. Therefore, the requested article cannot be generated.

Preclinical Research Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and databases, specific preclinical data regarding the biological evaluation and pharmacokinetic profiling of the chemical compound this compound could not be located. The requested information concerning its biological response, pharmacodynamic biomarkers, absorption, distribution, metabolic stability, biotransformation, and excretion pathways is not available in the public domain.

Scientific research on novel chemical entities is often proprietary or may not have been conducted or published. While studies exist for structurally related indole (B1671886) derivatives and compounds containing a fluorobenzyl moiety, the user's strict requirement to focus solely on this compound prevents the inclusion of such data as it would be speculative and not directly applicable to the compound .

General principles of preclinical evaluation for compounds in the indole class are well-established. Typically, investigations into biological response would involve assessing the compound's effect on specific biological targets through in vitro and in vivo models. Pharmacodynamic biomarker analysis would aim to identify and measure biological indicators that can show a response to the compound's activity.

Pharmacokinetic profiling in preclinical species is a standard component of drug discovery.

Absorption and Distribution: Studies in model systems, such as rodents or canines, would characterize how the compound is absorbed into the bloodstream and distributed to various tissues.

Metabolism and Biotransformation: In vitro systems, including liver microsomes or hepatocytes from different species (e.g., rat, human), are commonly used to assess the compound's metabolic stability and identify its major metabolic pathways. researchgate.netif-pan.krakow.pl This helps predict how the compound will be broken down in the body.

Excretion: Investigations in preclinical models would determine the primary routes through which the compound and its metabolites are eliminated from the body, such as through urine or feces. nih.gov

Without specific studies on this compound, it is not possible to provide the detailed, data-driven article as requested. The generation of scientifically accurate content requires published, peer-reviewed data, which is currently unavailable for this specific molecule.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insight into the interactions between a ligand, such as 1-(3-fluorobenzyl)-1H-indol-4-amine, and its biological target, typically a protein or enzyme. These methods are crucial for understanding the structural basis of biological activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method evaluates various possible binding poses and scores them based on the estimated binding affinity. For an indole-based compound, docking studies can elucidate how the distinct chemical features of the molecule contribute to its binding.

In a hypothetical docking study of this compound with a target protein kinase, the software would predict the most likely binding conformation within the kinase's ATP-binding site. The analysis would reveal key molecular interactions stabilizing the complex. For instance, the indole (B1671886) nitrogen might act as a hydrogen bond donor, while the 4-amino group could form a critical hydrogen bond with a backbone carbonyl in the hinge region of the kinase, a common interaction for kinase inhibitors. The 3-fluorobenzyl group would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable halogen bonds or other electrostatic interactions. acs.org

A summary of predicted interactions for a research compound like this compound with a hypothetical protein target is presented below.

Molecular MoietyType of InteractionPotential Interacting Residue(s)Significance
Indole NHHydrogen Bond DonorGlutamate, AspartateAnchors the core scaffold in the binding site.
4-Amino GroupHydrogen Bond Donor/AcceptorLeucine, Valine (Backbone)Provides critical anchoring to the hinge region of a kinase.
Indole Ringπ-π StackingPhenylalanine, TyrosineStabilizes the complex through aromatic interactions.
3-Fluorobenzyl GroupHydrophobic InteractionsAlanine, Isoleucine, ProlineOccupies a hydrophobic pocket to enhance binding affinity.
Fluorine AtomHalogen Bond / Dipole-DipoleSerine, Threonine, Backbone CarbonylContributes to binding selectivity and affinity through specific electrostatic interactions.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. acs.org MD simulations are used to assess the stability of the predicted binding pose and to analyze the conformational flexibility of both the ligand and the protein upon binding. rug.nlresearchgate.net

An MD simulation of the this compound-protein complex, typically run for hundreds of nanoseconds, would track the atomic movements and energy fluctuations of the system. eurjchem.com The results would confirm whether the key interactions predicted by docking are maintained over time. Analysis of the root-mean-square deviation (RMSD) of the ligand would indicate its stability within the binding pocket. Furthermore, root-mean-square fluctuation (RMSF) analysis of the protein residues can reveal which parts of the protein become more or less flexible upon ligand binding, providing clues about the mechanism of action. acs.org The conformational flexibility of the ligand itself is crucial, as a certain degree of adaptability can allow it to fit optimally into the binding site, a factor that can be explored through these simulations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This approach is used to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.

To develop a QSAR model for a series of 1H-indol-4-amine analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. nih.gov The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR), to build a model that correlates a subset of these descriptors with the observed activity. mdpi.com

The predictive power of the QSAR model is rigorously evaluated through internal and external validation techniques. dergipark.org.tr Key statistical metrics include the coefficient of determination (r²) for the training set, the cross-validated coefficient of determination (q²) from leave-one-out cross-validation, and the predictive r² (pred_r²) for an external test set of compounds not used in model development. A robust QSAR model will have high values for these metrics, indicating its ability to accurately predict the activity of new compounds. researchgate.net

Compound IDStructureActual pIC₅₀Predicted pIC₅₀
11-(benzyl)-1H-indol-4-amine6.56.6
2This compound7.27.1
31-(3-chlorobenzyl)-1H-indol-4-amine7.07.0
41-(3-methylbenzyl)-1H-indol-4-amine6.86.9
51-(4-fluorobenzyl)-1H-indol-4-amine7.47.3

This table represents a hypothetical dataset for a QSAR study.

A validated QSAR model provides valuable insights into the physicochemical properties that drive biological activity. The descriptors included in the final QSAR equation highlight the key structural features influencing potency. For the this compound series, descriptors might include:

Electronic Descriptors: Such as the partial charge on specific atoms or the dipole moment, which could relate to the strength of hydrogen bonding or electrostatic interactions. The presence of the electron-withdrawing fluorine atom significantly alters the electronic properties of the benzyl (B1604629) ring.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), indicating the importance of hydrophobic interactions for binding.

Steric or Topological Descriptors: Such as molecular weight or specific shape indices (e.g., Balaban Index), which define the required size and shape for optimal fit within the binding pocket. researchgate.net

Quantum Chemical Descriptors: Energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO), which can relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

By understanding which descriptors positively or negatively correlate with activity, chemists can rationally design new analogs with improved potency. For example, if the model shows that a lower logP and a specific electrostatic potential on the benzyl ring increase activity, new substitutions can be proposed to achieve these properties. nih.gov

In Silico ADMET Prediction for Research Compound Prioritization

In the early stages of drug discovery, it is crucial to evaluate the potential of a compound to have favorable pharmacokinetic and safety profiles. In silico ADMET prediction tools are used to flag potential liabilities, allowing researchers to prioritize compounds that are more likely to succeed in later stages of development. ljmu.ac.uk

For this compound, a variety of ADMET properties would be predicted using established computational models. ajol.info These predictions are often based on large datasets of known drugs and compounds. Key predicted parameters include:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models). plos.org Compliance with Lipinski's Rule of Five is a primary check for oral bioavailability. nus.edu.sg

Distribution: Estimation of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. The indole ring and benzyl group are common sites for oxidative metabolism.

Excretion: Prediction of how the compound is likely to be cleared from the body.

Toxicity: Screening for potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

These predictions help to build a comprehensive in silico profile of the compound, enabling a more informed selection of candidates for synthesis and further in vitro testing. researchgate.net

ADMET PropertyPredicted Value/ClassificationSignificance
Molecular Weight~254.29 g/molComplies with Lipinski's Rule (<500)
logP~3.4Good balance of solubility and permeability (Lipinski's <5)
Hydrogen Bond Donors2Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors2 (N, F)Complies with Lipinski's Rule (≤10)
Human Intestinal AbsorptionHighIndicates good potential for oral absorption.
BBB PenetrationLikelyMay be suitable for CNS targets.
CYP2D6 InhibitionPredicted InhibitorPotential for drug-drug interactions.
hERG InhibitionLow RiskReduced risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of genotoxicity.

This table represents a typical in silico ADMET profile for a research compound. Values are illustrative.

Computational Prediction of Absorption and Distribution Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule are critical to its success. In silico tools are frequently used to predict these characteristics. For this compound, various computational models can be employed to estimate its physicochemical properties, which are fundamental to its absorption and distribution.

These predictions are often based on the compound's structure and rely on established algorithms and databases of known compounds. Key parameters that are typically evaluated include lipophilicity (logP), aqueous solubility (logS), the number of hydrogen bond donors and acceptors, and polar surface area (PSA). These are often assessed in the context of established guidelines for drug-likeness, such as Lipinski's Rule of Five.

While specific experimental data for this compound is not publicly available, a hypothetical in silico prediction of its ADME properties can be illustrated. These models would typically generate data such as that presented in Table 1.

Table 1: Hypothetical In Silico ADME Property Predictions for this compound

Property Predicted Value Optimal Range for Oral Bioavailability
Molecular Weight 254.3 g/mol < 500 g/mol
logP 3.5 -0.4 to +5.6
Aqueous Solubility (logS) -4.2 > -6.0
Hydrogen Bond Donors 1 ≤ 5
Hydrogen Bond Acceptors 2 ≤ 10
Polar Surface Area (PSA) 38.8 Ų < 140 Ų

This table is illustrative and based on general predictions for compounds with similar structures. Actual values would require specific computational analysis.

Such a profile would suggest that this compound has characteristics favorable for good oral absorption and potential to cross the blood-brain barrier.

In Silico Metabolism and Excretion Pathway Prediction

Understanding how a compound is metabolized is crucial for predicting its efficacy, potential toxicity, and lifespan in the body. In silico tools can predict the likely sites of metabolism on a molecule and the enzymes responsible, most commonly Cytochrome P450 (CYP) isoforms. For this compound, these programs would analyze the structure to identify atoms most susceptible to enzymatic modification, such as oxidation, hydroxylation, or dealkylation.

The primary sites of metabolism would likely include the indole ring, the benzyl group, and the amine moiety. Predictions might indicate, for instance, hydroxylation of the indole or benzene (B151609) rings or N-dealkylation. Furthermore, these tools can predict whether the compound is likely to be an inhibitor or inducer of major CYP enzymes (e.g., CYP3A4, CYP2D6), which is critical for assessing potential drug-drug interactions. The excretion pathway, whether primarily renal or hepatic, can also be inferred from the predicted metabolic profile and physicochemical properties of the parent compound and its metabolites.

Virtual Screening and De Novo Design for Novel Ligand Discovery and Scaffold Diversification

Virtual screening and de novo design are powerful computational strategies for identifying new bioactive molecules and exploring novel chemical space.

Virtual Screening: In this approach, large libraries of chemical compounds are computationally docked against a biological target of interest. If this compound were identified as a hit compound against a particular protein target, its scaffold could be used as a starting point for a virtual screening campaign. Researchers could search virtual databases containing millions of compounds for molecules with similar structural features or predicted binding modes. This process can rapidly identify other indoleamine derivatives with potentially improved potency or a more favorable ADME profile.

De Novo Design: This method involves the computational "growth" of novel molecules within the binding site of a target protein. Starting with a fragment of a known binder or even just a few key interaction points, algorithms can piece together new chemical entities. The 1H-indol-4-amine core of this compound could serve as a foundational scaffold. De novo design algorithms could then explore a vast number of possible substitutions at various positions on the indole ring and benzyl group to design novel compounds with optimized interactions with a target. This approach is not limited to existing chemical libraries and can generate truly novel molecular architectures with enhanced selectivity and efficacy.

For instance, if the 3-fluorobenzyl group is found to be important for activity, de novo design could suggest alternative substituted benzyl groups or entirely different aromatic systems to probe the binding pocket more effectively. Similarly, modifications to the 4-amine group could be explored to enhance binding affinity or improve pharmacokinetic properties. This scaffold diversification is a key strategy for lead optimization in modern drug discovery.

Conclusion and Future Research Directions

Synthesis of Key Research Findings pertaining to 1-(3-fluorobenzyl)-1H-indol-4-amine

A thorough search of prominent scientific databases and chemical literature yields no specific research findings for this compound. While studies on various substituted indole (B1671886) amines are prevalent, data concerning the biological activity, mechanism of action, or physicochemical properties of this particular isomer are not available in the public domain. Research has been conducted on closely related isomers, such as 1-(4-fluorobenzyl)-1H-indol-5-amine, which has been investigated as an intermediate in the synthesis of potential monoamine oxidase B (MAO-B) inhibitors. nih.govresearchgate.net However, direct extrapolation of these findings to the 4-amino isomer is not scientifically rigorous without experimental validation.

Identification of Remaining Research Gaps and Methodological Challenges

The primary and most significant research gap is the complete lack of characterization and biological evaluation of this compound. The fundamental aspects of this compound, from its basic physicochemical properties to its potential biological activities, remain unexplored.

Key Research Gaps:

Synthesis and Characterization: While plausible synthetic routes can be proposed based on general indole chemistry, no specific, optimized synthesis for this compound has been published. Detailed characterization data (e.g., NMR, IR, Mass Spectrometry, and crystal structure) are also absent.

Biological Activity Screening: The compound has not been screened against any biological targets. Its potential as an inhibitor of enzymes like MAO-B, or as a ligand for receptors such as cannabinoid or serotonin (B10506) receptors, is unknown. The biological activities of other substituted indoles, such as their use as antibacterial agents or as intermediates for hepatitis B inhibitors, suggest that a broad screening approach would be necessary. mdpi.commdpi.com

Mechanism of Action: Without any identified biological activity, the mechanism of action for this compound remains entirely speculative.

Structure-Activity Relationship (SAR) Studies: No derivatives of this compound have been synthesized or studied, preventing any SAR analysis.

Methodological Challenges:

Synthesis of the 4-Aminoindole (B1269813) Core: The synthesis of 4-aminoindoles can be more challenging than that of other isomers due to the directing effects of the indole nitrogen and potential for side reactions. Developing a regioselective and high-yielding synthetic route would be the first methodological hurdle.

Lack of Precedent: The absence of existing data means that any investigation would need to start from first principles, without the benefit of prior art to guide experimental design.

Strategic Priorities for Future Investigations of the Compound and its Derivatives

Given the complete absence of data, a systematic investigation of this compound is warranted. The following strategic priorities would logically guide future research:

Targeted Synthesis and Characterization:

Development and optimization of a reliable synthetic route to produce this compound in sufficient purity and quantity. This could potentially be adapted from general methods for N-alkylation of 4-aminoindole.

Full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) and, if possible, single-crystal X-ray diffraction to confirm the structure unequivocally.

Exploration of Novel Mechanistic Hypotheses through Broad Biological Screening:

Given that the related compound, 1-(4-fluorobenzyl)-1H-indol-5-amine, is a precursor to MAO-B inhibitors, a primary avenue of investigation should be the evaluation of this compound and its derivatives for activity against both MAO-A and MAO-B. nih.govresearchgate.net

The indole scaffold is a known pharmacophore for cannabinoid receptor ligands. nih.gov Therefore, screening for binding affinity at CB1 and CB2 receptors could reveal novel CNS activities.

The structural motif is also present in compounds targeting serotonin transporters, suggesting that screening against a panel of neurotransmitter receptors and transporters is a logical step. nih.gov

Synthesis of Advanced Analogues for SAR Studies:

Once a biological activity is identified, a library of derivatives should be synthesized to establish a structure-activity relationship. Key modifications could include:

Varying the position of the fluorine atom on the benzyl (B1604629) ring or replacing it with other halogens or electron-withdrawing/donating groups.

Modification of the amine group at the 4-position through acylation or alkylation to explore how this influences binding and activity.

Substitution at other positions on the indole ring (e.g., 2, 3, 5, 6, or 7-positions) to probe the steric and electronic requirements of the target binding site.

Broader Research Applications and Potential Translational Opportunities stemming from Fundamental Studies

While clinical development is explicitly excluded, fundamental studies on this compound could lead to significant translational opportunities in other areas:

Development of Chemical Probes: If the compound is found to have high affinity and selectivity for a particular biological target, it could be radiolabeled (e.g., with ¹¹C or ¹⁸F) to create a novel PET ligand for in vivo imaging of its target in preclinical research. nih.gov This would be a valuable tool for studying the role of the target protein in health and disease.

New Scaffolds for Medicinal Chemistry: The this compound core could serve as a novel scaffold for the development of new classes of biologically active molecules. Its unique substitution pattern may offer a different pharmacological profile compared to more commonly studied indole isomers.

Materials Science: Substituted indoles can possess interesting electronic and optical properties. sigmaaldrich.com Future research could explore the potential of this compound and its derivatives in the development of new organic materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.